2-Hydroxyethyl acetate
Description
Nomenclature and Chemical Classification in Academic Contexts
2-Hydroxyethyl acetate (B1210297) is systematically known by several names, including ethylene (B1197577) glycol monoacetate and 2-acetoxyethanol. cymitquimica.com Its chemical structure features both a hydroxyl (-OH) and an ester (-OOCCH₃) functional group, classifying it as a bifunctional molecule. solubilityofthings.com This dual functionality is central to its chemical behavior and applications. In chemical classification systems, it falls under categories such as alcohols, carbonyl compounds, and esters. cymitquimica.comtcichemicals.com
The compound is a colorless, nearly odorless liquid. cymitquimica.comchemicalbook.com It is soluble in water and a range of organic solvents like alcohol, ether, benzene, and toluene. chemicalbook.com
Table 1: Chemical Identifiers for 2-Hydroxyethyl Acetate
| Identifier | Value |
|---|---|
| Molecular Formula | C₄H₈O₃ cymitquimica.com |
| Molecular Weight | 104.1 g/mol |
| CAS Number | 542-59-6 pharmaffiliates.com |
| InChI | InChI=1S/C4H8O3/c1-4(6)7-3-2-5/h5H,2-3H2,1H3 cymitquimica.comcymitquimica.com |
Historical Overview of Scientific Investigations on this compound
Early scientific work on this compound focused on its fundamental chemical properties and its utility as a solvent. For instance, it was noted for its ability to dissolve substances like nitrocellulose and cellulose (B213188) acetate. chemicalbook.com Over time, research has expanded to more complex applications. Investigations into its reactivity have detailed its participation in various chemical transformations, including hydrolysis, oxidation, and esterification. For example, studies have demonstrated its hydrolysis to ethylene glycol and acetic acid, a reaction that proceeds via first-order kinetics in acidic environments.
More recent research has explored its potential in "green chemistry" due to its biodegradability. solubilityofthings.com Furthermore, the development of ionic liquids derived from this compound has opened new avenues for its use as an environmentally friendlier solvent and catalyst in organic synthesis. scirp.org
Significance of this compound in Chemical and Biological Sciences
The unique molecular structure of this compound underpins its importance in various scientific fields. Its ability to act as both a hydrogen bond donor and acceptor, combined with its dual hydrophilic and hydrophobic nature, makes it a valuable tool for chemists and biologists.
Role as a Solvent in Organic Synthesis and Biochemical Assays
This compound's excellent solvent properties are one of its most utilized characteristics. cymitquimica.com It can dissolve a wide array of both polar and non-polar compounds, making it a versatile medium for organic reactions. Its miscibility with water and many organic solvents enhances its utility in various chemical processes. solubilityofthings.com In biochemical assays, its stability and compatibility with biological samples are advantageous, aiding in the solubilization of biomolecules for analysis.
Function as a Reagent in Organic Reactions
Beyond its role as a solvent, this compound actively participates as a reagent in a variety of chemical reactions. Its hydroxyl and ester groups allow it to undergo several transformations:
Esterification and Transesterification: It can be used in esterification processes. For instance, its transesterification with methanol (B129727) yields methyl acetate and ethylene glycol.
Oxidation: Depending on the oxidizing agent and reaction conditions, it can be oxidized to form products like acetic acid or glyoxylic acid.
Hydrolysis: Under acidic or basic conditions, it hydrolyzes to form ethylene glycol and acetic acid.
Condensation Reactions: Derivatives of this compound have been shown to facilitate condensation reactions, such as the reaction between benzaldehyde (B42025) and ethyl cyanoacetate (B8463686) to produce ethyl 2-cyano-3-phenylpropenoate with high yield.
Autocatalytic Reactions: With strongly acidic carboxylic acids, it can undergo autocatalytic esterification to form ethylene glycol diesters.
Table 2: Selected Reactions Involving this compound
| Reaction Type | Reactants | Key Products | Reported Yield/Conversion |
|---|---|---|---|
| Transesterification | This compound, Methanol | Methyl acetate, Ethylene glycol | 78% conversion |
| Oxidation | This compound, KMnO₄ (acidic) | Acetic acid, CO₂ | 75% conversion |
| Condensation | Benzaldehyde, Ethyl cyanoacetate (in a derivative IL) | Ethyl 2-cyano-3-phenylpropenoate | 94% yield |
Participation in Biological Systems for Drug and Substance Delivery
In the realm of biological sciences, this compound and its derivatives have shown significant promise, particularly in drug delivery systems. Its biocompatibility and ability to enhance the solubility of poorly soluble drugs are key attributes.
For instance, research has demonstrated that carriers based on this compound can significantly improve the dissolution of drugs like Mevacor (lovastatin). Copolymers incorporating 2-hydroxyethyl methacrylate (B99206), a related compound, have been investigated for creating drug delivery systems, such as contact lenses for the sustained release of acyclovir (B1169). nih.govresearchgate.net These systems leverage the hydrophilic nature and biocompatibility of the polymer network to control drug release over extended periods. nih.govresearchgate.netnih.gov Studies have shown that such materials can be non-cytotoxic and support cell adhesion, making them suitable for biomedical applications. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyethyl acetate | |
|---|---|---|
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InChI |
InChI=1S/C4H8O3/c1-4(6)7-3-2-5/h5H,2-3H2,1H3 | |
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InChI Key |
HXDLWJWIAHWIKI-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(=O)OCCO | |
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Molecular Formula |
C4H8O3 | |
| Record name | ETHYLENE GLYCOL, MONOACETATE | |
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Related CAS |
27613-77-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-acetyl-ω-hydroxy- | |
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DSSTOX Substance ID |
DTXSID10862156 | |
| Record name | 1,2-Ethanediol, 1-acetate | |
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Molecular Weight |
104.10 g/mol | |
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Physical Description |
Almost odorless clear colorless liquid. (NTP, 1992) | |
| Record name | ETHYLENE GLYCOL, MONOACETATE | |
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Boiling Point |
358 to 360 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
215 °F (NTP, 1992) | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |
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Density |
1.106 at 77 °F (NTP, 1992) - Denser than water; will sink | |
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Vapor Density |
3.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
9 mmHg at 73 °F ; 12.9 mmHg at 118 °F; 20.5 mmHg at 147 °F (NTP, 1992) | |
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CAS No. |
542-59-6, 51901-33-8, 65071-98-9 | |
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| Record name | Glycol monoacetate | |
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| Record name | Ethylene glycol monoacetate | |
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| Record name | 1,2-Ethanediol, acetate | |
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| Record name | 2-Hydroxyethyl acetate | |
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| Record name | 2-hydroxyethyl acetate | |
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| Record name | ETHYLENE GLYCOL MONOACETATE | |
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Synthetic Methodologies and Reaction Mechanisms of 2 Hydroxyethyl Acetate
Conventional Acid-Catalyzed Esterification Approaches
The synthesis of 2-hydroxyethyl acetate (B1210297), a valuable industrial solvent and chemical intermediate, is commonly achieved through the direct esterification of an alcohol with a carboxylic acid. Among the conventional methods, the acid-catalyzed reaction between ethylene (B1197577) glycol and acetic acid remains a fundamental approach. This process, known as Fischer esterification, utilizes a strong acid catalyst to accelerate the reaction towards equilibrium.
The formation of 2-hydroxyethyl acetate occurs via the reaction of ethylene glycol with acetic acid. This reaction is a reversible, consecutive process. researchgate.netsrce.hr In the first step, one molecule of ethylene glycol reacts with one molecule of acetic acid to produce this compound (also known as ethylene glycol monoacetate or EGMA) and water. srce.hr
Step 1: Monoesterification HOCH₂CH₂OH + CH₃COOH ⇌ HOCH₂CH₂OCOCH₃ + H₂O (Ethylene Glycol + Acetic Acid ⇌ this compound + Water)
The reaction does not necessarily stop at this stage. The newly formed this compound can react further with another molecule of acetic acid to yield ethylene glycol diacetate (EGDA) and a second molecule of water. researchgate.netsrce.hr
Step 2: Diesterification HOCH₂CH₂OCOCH₃ + CH₃COOH ⇌ CH₃COOCH₂CH₂OCOCH₃ + H₂O (this compound + Acetic Acid ⇌ Ethylene Glycol Diacetate + Water)
This consecutive reaction pathway means that the reaction mixture will contain the starting materials, the desired monoester, the diester byproduct, and water. researchgate.net The process is typically catalyzed by a homogeneous mineral acid, such as sulfuric acid or p-toluenesulfonic acid, and is often carried out at elevated temperatures to increase the reaction rate.
The acid-catalyzed esterification follows a well-established multi-step mechanism. The role of the acid catalyst is to increase the electrophilicity of the carboxylic acid, making it more susceptible to attack by the alcohol, which acts as a nucleophile.
The mechanism can be detailed as follows:
Protonation: The catalyst, typically a strong acid (H⁺), protonates the carbonyl oxygen of the acetic acid. This step increases the positive charge on the carbonyl carbon, activating it for nucleophilic attack.
Nucleophilic Attack: A lone pair of electrons from the oxygen atom of the ethylene glycol's hydroxyl group attacks the now highly electrophilic carbonyl carbon of the protonated acetic acid. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate derived from the alcohol) to one of the hydroxyl groups. This turns a hydroxyl group into a good leaving group (water).
Water Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The protonated ester then loses a proton, regenerating the acid catalyst and yielding the final ester product, this compound.
Each step in this pathway is reversible, which is why esterification is an equilibrium-controlled process. wpmucdn.com
While widely used, conventional acid-catalyzed esterification presents several significant challenges related to the nature of the homogeneous catalysts and the equilibrium of the reaction.
A major drawback of using strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) is their high corrosivity. biodieselmagazine.comacs.orgmdpi.com This corrosive nature necessitates the use of specialized, and often expensive, corrosion-resistant reactors and equipment, which increases capital and maintenance costs. acs.orgmdpi.com The handling of these acids also poses safety risks. nih.gov
As a consecutive reaction, the synthesis of this compound is inherently accompanied by the formation of the diester byproduct, ethylene glycol diacetate. srce.hr Controlling the selectivity towards the desired monoester is a significant challenge. The product distribution is highly dependent on the reaction conditions, particularly the initial molar ratio of the reactants.
| Acetic Acid to Ethylene Glycol Molar Ratio | Ethylene Glycol Conversion (%) | Selectivity to this compound (EGMA) (%) | Selectivity to Ethylene Glycol Diacetate (EGDA) (%) |
|---|---|---|---|
| 1:1 | 55 | 90 | 10 |
| 2:1 | 75 | 70 | 30 |
| 3:1 | 90 | 50 | 50 |
*Note: Data are illustrative, based on general findings in esterification studies where increasing the acid component favors diester formation. srce.hr
Once the reaction reaches equilibrium, the homogeneous acid catalyst must be neutralized and removed from the product mixture. This is typically done by washing the mixture with a basic solution, such as sodium bicarbonate or sodium hydroxide (B78521). mdpi.com This neutralization step creates a significant amount of salt-containing aqueous waste, which requires treatment before disposal, adding to the process complexity and environmental impact. researchgate.net The subsequent separation of the ester from unreacted starting materials, the diester byproduct, and water often requires energy-intensive distillation processes, further complicating the purification and increasing operational costs. mdpi.comresearchgate.net
Limitations and Challenges in Traditional Methods
Byproduct Formation (e.g., Diesters) and Stoichiometric Control
Advanced Heterogeneous Catalytic Systems for this compound Synthesis
The synthesis of this compound (HEA) has seen significant advancements through the development of sophisticated heterogeneous catalytic systems. These modern approaches offer improvements in selectivity, efficiency, and environmental friendliness compared to traditional methods. Key among these are systems based on titanium (IV) isopropoxide and various carbon-based solid acid catalysts.
Titanium (IV) Isopropoxide (TTIP) Catalysis
Titanium (IV) isopropoxide (TTIP) has emerged as a highly effective Lewis acid catalyst for the synthesis of HEA, enabling high selectivity under relatively mild conditions. Its application in the esterification of ethylene glycol (EG) with acetic acid (AA) has been a subject of detailed optimization and mechanistic studies.
The efficiency of the TTIP-catalyzed synthesis of HEA is highly dependent on several key parameters. Through systematic optimization, often employing response surface methodology, the ideal conditions for maximizing conversion and selectivity have been identified.
A study by Bayat et al. (2023) pinpointed the following optimal conditions for the synthesis of HEA using a TTIP catalyst:
| Parameter | Optimal Value | Effect on Conversion/Selectivity |
| Temperature | 90°C | Increased temperature enhances the reaction rate, leading to higher conversion. |
| Molar Ratio (AA:EG) | 2.92:1 | A higher molar ratio of acetic acid to ethylene glycol favors the formation of the monoester, HEA, thus increasing selectivity. |
| Catalyst Loading | 2 wt% | This concentration provides a balance between catalytic activity and cost-effectiveness. |
| Reaction Time | 9.5 hours | Sufficient time is required to allow the reaction to reach equilibrium, with reactive distillation helping to shift the equilibrium towards the desired product. |
Under these optimized conditions, a complete conversion of ethylene glycol (100%) and a high selectivity towards this compound (94.7%) were achieved. The use of reactive distillation, such as with a Dean-Stark apparatus, is crucial for removing water, a byproduct of the esterification, thereby driving the reaction forward.
The synthesis of HEA via TTIP catalysis proceeds through a two-step mechanism involving consecutive esterification reactions.
The first step is the monoesterification of ethylene glycol with acetic acid to form this compound and water: EG + AA → HEA + H₂O
The second step is the diesterification of the newly formed HEA with another molecule of acetic acid to produce ethylene glycol diacetate and water: HEA + AA → Ethylene glycol diacetate + H₂O
Kinetic studies have revealed the rate constants for these two steps. The rate constant for monoesterification (k₁) has been reported as 0.18 L/mol·min, while the rate constant for diesterification (k₂) is significantly lower at 0.07 L/mol·min. This difference in reaction rates is fundamental to achieving high selectivity for HEA, as the formation of the desired monoester is faster than its subsequent conversion to the diester byproduct.
Optimization Parameters and Reaction Conditions
Carbon-Based Solid Acid Catalysts
Carbon-based solid acid catalysts represent an environmentally benign alternative to traditional liquid acid catalysts. These materials, often functionalized with sulfonic (–SO₃H) or phosphoric (–PO₃H) groups, offer advantages in terms of reusability and reduced hazardous waste. mdpi.com
The preparation of carbon-based solid acid catalysts typically involves the carbonization of a precursor material followed by chemical activation or functionalization. jetir.org For instance, tamarind seed powder can be carbonized at high temperatures and then treated with sulfuric acid to introduce sulfonic acid groups, creating a solid acid catalyst. jetir.org Similarly, phosphoric acid can be used as an acidifying agent to create phosphoric variants. mdpi.com
Characterization of these catalysts is crucial to understanding their performance. Techniques such as BET analysis are used to determine surface area and pore volume, while Fourier-transform infrared spectroscopy (FTIR) helps to identify the functional groups present on the catalyst surface. jetir.org The acid density, a measure of the concentration of acidic sites, can be determined through acid-base titration. jetir.org For example, a sulfonated carbon catalyst derived from tamarind seed powder was found to have an acid density of 0.86 mmol/g. jetir.org
The catalytic performance of carbon-based solid acids in the synthesis of this compound varies depending on the type of functionalization.
A comparative study by Li et al. (2023) highlighted the differences between phosphoric acid-activated and sulfuric acid-activated carbon catalysts:
| Catalyst Type | Acidity (mmol/g) | HEA Yield (%) | Reusability (Cycles) |
| H₃PO₄-Activated | 1.84 | 89.3 | 5 |
| H₂SO₄-Activated | 2.12 | 92.1 | 3 |
Data from Li et al. (2023)
Sulfonated carbons, with their higher acidity, generally exhibit superior initial catalytic activity, leading to a higher yield of HEA. However, they tend to suffer from faster deactivation due to the leaching of sulfur from the catalyst surface. In contrast, phosphoric acid-activated carbons, while less acidic, demonstrate greater thermal stability and can be reused for more cycles with a smaller loss in activity. After five cycles, the phosphoric variant retained 85% of its initial activity. This makes them a more robust, albeit slightly less active, option for industrial applications where catalyst longevity is a key consideration.
Catalyst Preparation and Characterization (e.g., Sulfonated, Phosphoric Variants)
Process Intensification in this compound Production
Process intensification in chemical manufacturing aims to develop smaller, more efficient, and more sustainable production methods. For this compound, a primary focus has been the integration of reaction and separation steps to overcome inherent process limitations.
Reactive Distillation Techniques for Equilibrium Shift
The synthesis of this compound via the esterification of ethylene glycol with acetic acid is a reversible, equilibrium-limited reaction. To achieve high yields, the equilibrium must be shifted towards the product side. Reactive distillation (RD) is a highly effective process intensification technique for this purpose. srce.hrutp.edu.my In an RD column, the chemical reaction and the distillation-based separation occur simultaneously within a single unit. wur.nl
The fundamental principle of using reactive distillation for this esterification is the continuous removal of one of the products, typically water, from the reaction zone. uctm.edu This removal prevents the reverse reaction (hydrolysis of the ester) from occurring, thereby overcoming the thermodynamic equilibrium limitations and driving the reaction towards completion. utp.edu.mywur.nl This technique allows for significantly higher conversion of reactants compared to conventional batch reactors where the products remain in contact with the reactants. srce.hructm.edu
Advantages in Reaction Time, Energy Efficiency, and Scalability
The integration of reaction and separation into a single reactive distillation unit offers numerous advantages over traditional sequential processes. srce.hrutp.edu.my
Reduced Reaction Time: Continuous-flow systems, characteristic of many process intensification strategies, can lead to a significant reduction in reaction times compared to batch processes. beilstein-journals.org
Scalability and Cost: By combining multiple operations into a single piece of equipment, reactive distillation reduces the plant's footprint and lowers capital investment costs. utp.edu.mywur.nl The process is also compatible with continuous manufacturing paradigms, which is advantageous for large-scale industrial production.
Increased Conversion and Selectivity: As the equilibrium is continuously shifted, higher reactant conversion is achieved. wur.nl Furthermore, by immediately removing products from the reaction zone, the potential for side reactions can be minimized, leading to improved product selectivity. srce.hr
Comparative Analysis of Synthetic Methodologies: Yield, Selectivity, and Environmental Impact
The choice of catalyst is critical in the synthesis of this compound, influencing the reaction's yield, selectivity, and environmental footprint. Methodologies range from traditional homogeneous acid catalysis to the use of advanced heterogeneous solid acid and organometallic catalysts.
Homogeneous catalysts, such as mineral acids like sulfuric acid, are effective but present significant environmental and operational challenges, including equipment corrosion and difficulties in separating the catalyst from the product mixture. srce.hracs.org Heterogeneous catalysts are generally preferred as they are more easily separated and recycled, leading to a cleaner process. srce.hr Titanium-based catalysts and various solid acids have shown high activity and selectivity in esterification reactions. mdpi.commdpi.com For instance, a sulfated titania catalyst demonstrated up to 82.2% conversion with 100% selectivity to the ester product in a similar fatty acid esterification. mdpi.com
The environmental impact is a key differentiator. Heterogeneous solid acids and organometallic catalysts are considered more environmentally friendly alternatives to corrosive mineral acids. srce.hr Furthermore, reactive distillation as a process is considered a green technology due to its high efficiency and reduced energy consumption. uc.pt
| Methodology | Catalyst Type | Typical Yield/Conversion | Selectivity | Environmental Impact |
| Conventional Batch | Homogeneous (e.g., Sulfuric Acid) | Moderate (e.g., ~77% Purity) utp.edu.my | Moderate | High; catalyst is corrosive and difficult to separate, leading to waste streams. srce.hracs.org |
| Reactive Distillation | Heterogeneous (e.g., Solid Acids, Titanium-based) | High (e.g., >80% Conversion) mdpi.com | High (e.g., up to 100%) mdpi.com | Low; catalysts are often recyclable, and the process is energy efficient. srce.hruc.pt |
| Ionic Liquid Catalysis | Homogeneous (e.g., 2-HEAA) | High (Quantitative yields reported) researchgate.net | High | Low; ionic liquids can often be recycled and reused multiple times. researchgate.net |
Industrial-Scale Production Considerations
For the successful industrial-scale production of this compound, several factors beyond simple reaction yield must be considered. These include the long-term performance of the catalyst and the purity of both raw materials and final products.
Catalyst Longevity and Regeneration Protocols
The stability and reusability of a catalyst are critical for the economic viability of an industrial process. mdpi.com Catalyst deactivation can occur through several mechanisms, including poisoning from impurities in the feedstock, fouling by carbonaceous deposits (coking), or degradation of the catalyst structure under reaction conditions. rsc.orgacs.orgsustainability-directory.com
Titanium-based catalysts, for example, can be prone to deactivation via hydrolytic degradation from the water produced during esterification. nih.gov However, some advanced titanium catalysts have demonstrated good reusability, with one sulfated titania catalyst being used for eight cycles with only a slow decline in activity. mdpi.com The reusability of other catalyst types has also been demonstrated; for example, certain ionic liquid catalysts can be recycled and reused for five or more cycles without a significant loss of activity. researchgate.net
When deactivation occurs, catalyst regeneration is necessary to restore its activity. Common regeneration methods include thermal treatments like calcination to burn off coke deposits or chemical washing with solvents to remove adsorbed impurities. researchgate.netstudysmarter.co.uk The development of robust catalysts and effective regeneration protocols is essential for maintaining process efficiency and minimizing operational costs. mdpi.com
| Catalyst Type | Reported Reusability | Deactivation Mechanism |
| Sulfated Titania | 8 cycles with slow activity decrease mdpi.com | Leaching of sulfate (B86663) groups, fouling mdpi.com |
| Ionic Liquid (2-HEAA) | 5 cycles with no noticeable activity decrease researchgate.net | Water accumulation |
| n-BuSnOOH (Tin-based) | Robust against hydrolytic degradation nih.gov | Generally stable under process conditions |
| Titanium Alkoxides (e.g., Ti(OiPr)₄) | Prone to deactivation, especially at lower temperatures nih.gov | Hydrolytic degradation by water nih.gov |
Feedstock Purity and Downstream Separation
The separation and purification of the final this compound product represent a significant operational and economic challenge. sustainability-directory.com The presence of unreacted starting materials, the catalyst, water, and any byproducts necessitates sophisticated separation techniques. The formation of azeotropes, which are mixtures with a constant boiling point, can make separation by simple distillation difficult. acs.org
Environmental Compliance and Waste Reduction
The synthesis of this compound is increasingly governed by the principles of green chemistry, which prioritize the reduction of hazardous substances and the minimization of waste. solubilityofthings.com Modern synthetic methodologies focus on enhancing environmental compliance through the use of recyclable catalysts, process intensification, and the adoption of biocatalytic and other eco-friendly routes. These strategies aim to move away from traditional methods that often rely on corrosive mineral acids and generate significant waste streams.
Advancements in Catalytic Systems
The shift from homogeneous to heterogeneous and biocatalytic systems is central to reducing the environmental impact of this compound production.
Solid Acid Catalysts: Heterogeneous solid acid catalysts represent a significant improvement over traditional homogeneous catalysts like sulfuric acid (H₂SO₄). Carbon-based catalysts, in particular, are favored for their alignment with green chemistry principles as they reduce the generation of hazardous mineral acid waste. These catalysts can be produced from renewable sources like D-glucose and functionalized with acid groups (e.g., -SO₃H). researchgate.net For example, a phosphoric acid-activated carbon solid acid has demonstrated robust thermal stability and can be reused for up to five cycles while retaining 85% of its activity. While sulfonated carbons may show higher initial activity, they can suffer from deactivation due to sulfur leaching. The primary advantage of these solid catalysts is their easy separation from the reaction mixture, which simplifies purification and allows for catalyst recycling, thereby minimizing waste.
Ionic Liquids (ILs): Ionic liquids are recognized as green solvents and catalysts due to their negligible vapor pressure, thermal stability, and reusability. nih.govtandfonline.com Task-specific ILs, such as tris-(2-hydroxyethyl) ammonium (B1175870) acetate, have been employed as efficient and recyclable catalysts for organic synthesis. nih.govtandfonline.combrieflands.com These catalysts can be used in mild, neutral conditions and are often recoverable and reusable for several reaction cycles without a significant loss of activity, which drastically reduces waste. nih.gov In some cases, these reactions can be conducted in water, further enhancing the environmental profile of the synthesis. nih.gov
Biocatalysis: Enzymatic synthesis offers a highly specific and environmentally benign pathway for producing esters. dss.go.th Biocatalysis, particularly using lipases or acyltransferases, operates under mild conditions of temperature and pressure, which reduces energy consumption and the formation of byproducts. mdpi.com The use of immobilized enzymes is a key strategy for waste reduction. rsc.org Immobilization not only enhances the stability of the enzyme but also allows for easy recovery and reuse over multiple batches. For instance, an immobilized acyltransferase from Mycobacterium smegmatis was successfully used for the synthesis of 2-phenethyl acetate in water and could be recycled for 10 batches, demonstrating a prospective green process technology. rsc.org
Process Intensification and Waste Valorization
Beyond catalyst selection, process design plays a crucial role in waste reduction.
Reactive Distillation: Process intensification techniques like reactive distillation combine the chemical reaction and product separation into a single unit. This approach is highly effective for equilibrium-limited reactions like esterification. By continuously removing water (a byproduct of the reaction), the equilibrium is shifted towards the formation of this compound, leading to higher conversion rates and product purity. Key advantages include reduced reaction times, lower energy consumption due to lower operating temperatures, and suitability for continuous manufacturing.
Research Findings and Comparative Analysis
Recent research provides data-driven insights into the efficacy of these green methodologies compared to conventional routes.
Table 1: Comparison of Synthetic Methodologies for this compound
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Selectivity (%) | Key Environmental Feature |
|---|---|---|---|---|---|---|
| Homogeneous Acid Catalysis | H₂SO₄ | 110 | 6 | 65 | 78 | Generates corrosive, hazardous waste. |
| Titanium (IV) Isopropoxide Catalysis | Ti(OiPr)₄ | 90 | 9.5 | 100 | 94.7 | High yield but catalyst deactivates and requires regeneration. |
| Carbon Solid Acid Catalysis | H₃PO₄-Carbon | 85 | 8 | 89.3 | 91 | Reusable catalyst, avoids mineral acid waste. |
Table 2: Performance of Reusable Carbon-Based Solid Acid Catalysts
| Catalyst Type | Acidity (mmol/g) | HEA Yield (%) | Reusability (Cycles) | Key Finding |
|---|---|---|---|---|
| H₃PO₄-Activated | 1.84 | 89.3 | 5 | Demonstrates robust thermal stability and good reusability. |
| H₂SO₄-Activated | 2.12 | 92.1 | 3 | Higher initial activity but faster deactivation due to sulfur leaching. |
Chemical Reactions and Derivatives of 2 Hydroxyethyl Acetate
Hydrolysis Reactions and Degradation Kinetics
The hydrolysis of 2-Hydroxyethyl acetate (B1210297) is a fundamental reaction that influences its environmental fate and metabolic processing. This process involves the cleavage of the ester bond, yielding ethylene (B1197577) glycol and acetic acid.
Acidic and Basic Hydrolysis Pathways to Ethylene Glycol and Acetic Acid
Under both acidic and basic conditions, 2-Hydroxyethyl acetate undergoes hydrolysis to produce ethylene glycol and acetic acid. In an acidic environment, the reaction is catalyzed by hydronium ions (H₃O⁺), which protonate the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. libretexts.org The reaction is reversible, leading to an equilibrium mixture of the ester, water, acid, and alcohol. libretexts.org
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process where a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester. This leads to the formation of an alkoxide and a carboxylic acid, which in a basic medium, results in the carboxylate salt and the alcohol. The rate of base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis due to the strong nucleophilic nature of the hydroxide ion. doubtnut.com
| Hydrolysis Condition | Catalyst | Primary Products | Yield (%) |
| Acidic | H₂SO₄ (reflux, 4h) | Ethylene glycol + Acetic acid | 85 |
| Basic | NaOH (RT, 2h) | Ethylene glycol + Acetic acid | 92 |
First-Order Kinetics in Acidic Media
In acidic media, the hydrolysis of this compound follows first-order kinetics. This is because the concentration of water is typically in large excess and remains virtually constant throughout the reaction, making the reaction rate dependent only on the concentration of the ester. This type of reaction is often referred to as a pseudo-first-order reaction. doubtnut.com A study reported the rate constant (k) for the acid-catalyzed hydrolysis of this compound to be 1.2 × 10⁻³ s⁻¹ at 25°C.
Environmental and Metabolic Implications
The hydrolysis of this compound to the biodegradable compounds ethylene glycol and acetic acid is a critical aspect of its environmental degradation. nih.gov In biological systems, this hydrolytic cleavage is a key step in the metabolism of the compound. The resulting ethylene glycol can be further metabolized through various pathways, potentially leading to the formation of glyoxylic acid. nih.gov The ease of this hydrolysis is a significant factor in understanding the compound's lifecycle and its impact on ecosystems and organisms. mdpi.commdpi.com
Oxidation Reactions of this compound
The hydroxyl group in this compound is susceptible to oxidation by various oxidizing agents, leading to the formation of several key organic acids.
Reactions with Permanganate (B83412) (KMnO₄) and Chromic Oxide (CrO₃)
Potassium permanganate (KMnO₄) and chromic oxide (CrO₃) are effective oxidizing agents for this compound. In an acidic medium, KMnO₄ is a powerful oxidant that can cleave the molecule. sjp.ac.lk Chromic acid (H₂CrO₄), often formed in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid, is another strong oxidizing agent used for this transformation. libretexts.orglibretexts.org The reaction with chromic acid typically involves the formation of a chromate (B82759) ester intermediate. libretexts.org
Formation of Acetic Acid, CO₂, and Glyoxylic Acid
The oxidation of this compound yields different products depending on the oxidizing agent and reaction conditions. With potassium permanganate in an acidic solution, the primary products are acetic acid and carbon dioxide. A 2022 study reported a 75% conversion to acetic acid using KMnO₄ in H₂SO₄ at 60°C. Under controlled conditions, oxidation with chromic oxide (CrO₃) can lead to the formation of glyoxylic acid (HOOCCHO). The oxidation of the hydroxyl group can also lead to the formation of glycolic acid. copernicus.orgresearchgate.net
| Oxidizing Agent | Conditions | Major Products |
| KMnO₄ | Acidic | Acetic acid, CO₂ |
| CrO₃ | Controlled | Glyoxylic acid |
Autocatalytic Reactions and Diester Formation
This compound (HEA) can participate in autocatalytic reactions, particularly in the presence of strongly acidic carboxylic acids. This process leads to the formation of ethylene glycol diesters. The reaction is typically conducted at elevated temperatures, yielding a high percentage of the diester product. This autocatalytic pathway is notable for minimizing the disproportionation byproducts that can be observed in other catalyzed esterification routes.
Disproportionation is another route to diester formation. When 2-hydroxyethyl esters are formed, for instance, from the reaction of ethylene carbonate with carboxylic acids catalyzed by tetraethylammonium (B1195904) halides, the formation of diesters can occur as a result of disproportionation of the initial monoester product. researchgate.netresearchgate.netrsc.org The extent of this subsequent reaction can be controlled by limiting the reaction time. researchgate.netrsc.org
Table 1: Conditions for Autocatalytic Diester Formation from this compound
| Parameter | Condition |
| Reactant | This compound with a strongly acidic carboxylic acid (e.g., trifluoroacetic acid) |
| Temperature | 80–100°C |
| Time | 3–6 hours |
| Product | Ethylene glycol diester |
| Yield | 82–94% |
This table summarizes the typical conditions for the autocatalytic esterification of this compound to form ethylene glycol diesters.
Transesterification Reactions
Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group. This compound readily undergoes this reaction with various alcohols under both acidic and basic conditions.
Reaction with Methanol (B129727) to Produce Methyl Acetate and Ethylene Glycol
The transesterification of this compound with methanol is a reversible reaction that yields methyl acetate and ethylene glycol. To drive the reaction towards the products, it is often carried out under reflux conditions. This specific transesterification demonstrates the exchange of the 2-hydroxyethoxy group on the acetate molecule for a methoxy (B1213986) group from methanol. Experimental findings show a significant conversion rate for this process.
Table 2: Transesterification of this compound with Methanol
| Reactants | Catalyst/Conditions | Products | Conversion Rate |
| This compound, Methanol | Reflux | Methyl Acetate, Ethylene Glycol | 78% |
This table details the outcome of the transesterification reaction between this compound and methanol.
General Principles of Transesterification with Other Alcohols
The transesterification of this compound can be generalized to other alcohols, following established principles of ester exchange reactions. masterorganicchemistry.com The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Acid-Catalyzed Transesterification : In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. A molecule of the new alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, the original alcohol (ethylene glycol in this case) is eliminated, and the new ester is formed. To favor the product, a large excess of the reacting alcohol is used, and any water present is scrupulously excluded to prevent hydrolysis. aocs.org
Base-Catalyzed Transesterification : Under basic conditions, a strong base, typically the alkoxide of the alcohol being used for the exchange, acts as the nucleophile. It attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxide (the 2-hydroxyethoxide ion) and forming the new ester. Similar to the acid-catalyzed process, using a large excess of the new alcohol shifts the equilibrium towards the desired product. masterorganicchemistry.com The reaction is sensitive to water, which can lead to saponification (hydrolysis of the ester to a carboxylate salt and an alcohol). aocs.org
The general principle of using polyalcohols like ethylene glycol in transesterification reactions is also applied in synthesizing other 2-hydroxyethyl esters from different starting materials, such as the transesterification of triglycerides with ethylene glycol to produce bio-additives. ugm.ac.id
Formation of 2-Benzoyloxyethyl Acetate from Benzoyl Chloride
This compound can be converted to 2-benzoyloxyethyl acetate through esterification of its free hydroxyl group. This reaction is typically achieved using benzoyl chloride. In one reported synthesis, the reaction is facilitated by the presence of tetraethylammonium iodide, resulting in a high yield of the desired product.
The general mechanism for this type of reaction, known as benzoylation, involves the nucleophilic attack of the hydroxyl group of this compound on the carbonyl carbon of benzoyl chloride. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base such as pyridine (B92270) or triethylamine (B128534) is commonly employed as an acid scavenger. patsnap.com The reaction is often initiated at a low temperature (e.g., 0°C) and then allowed to proceed at room temperature. patsnap.com
Table 3: Synthesis of 2-Benzoyloxyethyl Acetate
| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Yield |
| This compound | Benzoyl Chloride | Tetraethylammonium Iodide | 2-Benzoyloxyethyl Acetate | 89% |
This table presents the reactants, catalyst, and yield for the formation of 2-Benzoyloxyethyl Acetate from this compound.
Derivatives and Related Compounds in Advanced Chemical Synthesis
The structural motif of this compound, featuring both an ester and a primary alcohol, is found in various molecules of interest in advanced chemical synthesis, including those with pharmaceutical applications.
N-(2-Hydroxyethyl)cytisine Derivatives in Pharmaceutical Synthesis
In the field of pharmaceutical synthesis, compounds structurally related to this compound serve as important building blocks or target molecules. For example, derivatives of N-(2-hydroxyethyl)cytisine have been synthesized and investigated for their biological activities, such as antiarrhythmic and analgesic properties. researchgate.net
The synthesis of these derivatives often involves the chemical modification of a precursor molecule. For instance, N-(2-hydroxyethyl)cytisine derivatives can be prepared by the reduction of the corresponding N-(2-oxoethyl)cytisines using metal hydrides. researchgate.net This transformation converts a carbonyl group into a secondary alcohol, creating the hydroxyethyl (B10761427) moiety. researchgate.net While not synthesized directly from this compound, these N-(2-hydroxyethyl)cytisine derivatives represent a class of advanced chemical compounds whose synthesis and activity are of significant interest and which share the characteristic hydroxyethyl functional group.
Alkyl-N,N-bis(2-hydroxyethyl)amine Acetate as Surfactants and Corrosion Inhibitors
Alkyl-N,N-bis(2-hydroxyethyl)amine acetate is a type of amine compound characterized by an alkyl group and two 2-hydroxyethyl groups attached to a nitrogen atom, with the compound functionalized as an acetate. ontosight.ai The general structure allows for variability in the length and branching of the alkyl chain, which in turn influences the compound's properties. ontosight.ai
These compounds are noted for their good solubility in water, a characteristic attributed to the hydroxyl groups and the acetate moiety, which can participate in hydrogen bonding. ontosight.ai This amphiphilic nature, having both water-attracting (hydrophilic) and oil-attracting (lipophilic) properties, makes them effective as surfactants in cleaning products. ontosight.ai
Furthermore, Alkyl-N,N-bis(2-hydroxyethyl)amine acetates are utilized as corrosion inhibitors. ontosight.ai They function by forming a protective layer on metal surfaces, thereby preventing corrosion. ontosight.ai Their application is particularly noted in acidic solutions and in the oil and gas industry to protect metal equipment. nih.govgoogle.com The synthesis of these compounds typically involves the reaction of an alkylamine with 2-chloroethanol (B45725) or ethylene oxide to introduce the hydroxyethyl groups, followed by acetylation. ontosight.ai
Table 1: Applications of Alkyl-N,N-bis(2-hydroxyethyl)amine Acetate Click on a row to display more information.
| Application | Description |
| Surfactants and Detergents | Due to their amphiphilic nature, they can interact with both water and oils, making them effective components in various cleaning products. ontosight.ai |
| Corrosion Inhibitors | These compounds form protective films on metal surfaces, which helps in preventing corrosion, especially in acidic environments. ontosight.ainih.gov |
| Pharmaceuticals | Their potential biological activity and amphiphilic character make them of interest in pharmaceutical applications. ontosight.ai |
(2-Hydroxyethyl)ammonium Lactates as Biodegradable Ionic Liquids
(2-Hydroxyethyl)ammonium lactates are a class of ionic liquids (ILs) that are recognized for being highly biodegradable and exhibiting low toxicity. scirp.orgscirp.org These properties make them environmentally friendly alternatives to many conventional ILs, such as those based on imidazolium (B1220033) and pyridinium (B92312) salts, which can be toxic and have low biodegradability. scirp.org
The synthesis of (2-hydroxyethyl)ammonium lactates is a straightforward process involving the reaction of the corresponding (2-hydroxyethyl)amines with lactic acid. scirp.orgscirp.org The resulting salts are typically low-melting solids or viscous liquids and are classified as polar, hydrophilic ionic liquids. scirp.org Their high hydrophilicity is due to the presence of multiple O-H and N-H bonds. scirp.org
These ionic liquids have been investigated as solvents for organic reactions, such as Knoevenagel and Hantzsch ester syntheses. scirp.orgsciendo.com Studies have shown that these reactions can proceed more rapidly and with higher yields in (2-hydroxyethyl)ammonium lactates compared to conventional organic solvents. sciendo.com The ability to reuse these ionic liquids for multiple reaction cycles without significant loss of activity has also been demonstrated. scirp.org
Table 2: Properties of (2-Hydroxyethyl)ammonium Lactates Click on a row to display more information.
| Property | Description | Research Finding |
| Biodegradability | Readily broken down by biological processes. | Studies have shown high levels of biodegradation, often exceeding 95% under certain conditions. sciendo.com |
| Toxicity | The degree to which a substance can harm organisms. | Evaluated to be practically non-toxic or only slightly toxic. scirp.orgscirp.org |
| Polarity | A measure of the uneven distribution of electric charge in a molecule. | Determined to be highly polar, with polarity index values close to that of water. scirp.org |
| Solvent for Synthesis | Ability to dissolve reactants and facilitate chemical reactions. | Demonstrated as effective solvents for condensation reactions, sometimes also acting as catalysts. scirp.org |
[(2-Hydroxyethyl)thio]acetic Acid in Chemical Precursor Synthesis
[(2-Hydroxyethyl)thio]acetic acid (HETA) is a valuable chemical intermediate used in the synthesis of various commercially significant products. dss.go.th It has been utilized as a raw material for the production of antibiotics and anti-ulcer agents. dss.go.th
Traditionally, HETA is synthesized through the chemical reaction of thioglycolic acid with compounds like 2-chloroethanol, 2-bromoethanol, or ethylene oxide. dss.go.th However, biotechnological routes for its production have also been developed. For instance, the bacterium Alcaligenes xylosoxydans can transform thiodiglycol (B106055) (TDG), a hydrolysis product of sulfur mustard, into HETA and thiodiglycolic acid. dss.go.th This biocatalytic transformation offers a more environmentally benign pathway to HETA. dss.go.th
In one application, [(2-Hydroxyethyl)thio]acetic acid serves as a precursor for the synthesis of 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenylbutanamide, which is an intermediate in the manufacture of the fungicide 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide. google.com The synthesis involves the reaction of di-(2-hydroxyethyl) disulfide with acetoacetanilide. google.com
Table 3: Synthesis and Applications of [(2-Hydroxyethyl)thio]acetic Acid Click on a row to display more information.
| Aspect | Description |
| Chemical Synthesis | Typically synthesized by reacting thioglycolic acid with 2-chloroethanol or similar compounds. dss.go.th |
| Biocatalytic Synthesis | Can be produced from thiodiglycol using microorganisms like Alcaligenes xylosoxydans. dss.go.th |
| Precursor for Antibiotics | Used as a starting material in the synthesis of certain antibiotic compounds. dss.go.th |
| Precursor for Anti-ulcer Agents | Serves as a raw material for the production of anti-ulcer medications. dss.go.th |
| Precursor for Fungicides | An intermediate in the synthesis of fungicides like 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide. google.com |
Biological Interactions and Metabolic Pathways
Biochemical Pathways and Cellular Effects
Metabolism to Acetyl-CoA and Influence on Energy Metabolism
2-Hydroxyethyl acetate (B1210297) (HEA), also known as ethylene (B1197577) glycol monoacetate, undergoes metabolic processing that integrates it into central energy pathways. The primary metabolic route involves hydrolysis, either under acidic or basic conditions, which breaks the ester bond to yield ethylene glycol and acetic acid. This hydrolysis is a critical first step in its biological processing and environmental degradation.
Once released, the acetate molecule can be activated to form acetyl-coenzyme A (acetyl-CoA). This conversion is carried out by acyl-CoA short-chain synthetase (ACSS) enzymes. frontiersin.org Acetyl-CoA is a pivotal intermediate in cellular metabolism, serving as the primary substrate for the citric acid cycle (TCA cycle). berkeley.edu By entering the TCA cycle, the acetyl group derived from HEA is oxidized to produce ATP, the main energy currency of the cell. This metabolic link suggests that HEA can influence cellular functions by participating directly in energy metabolism.
The production of acetate and its subsequent conversion to acetyl-CoA is a fundamental process in various metabolic states. For instance, under ketogenic conditions, such as fasting, the liver produces significant amounts of acetate from the β-oxidation of fatty acids. frontiersin.orgelifesciences.org This acetate is then released into the bloodstream and utilized by extrahepatic tissues like the brain and heart as a vital energy source. frontiersin.orgelifesciences.org The metabolism of HEA to acetyl-CoA mirrors this natural pathway, highlighting its potential to contribute to the cellular acetyl-CoA pool.
Impact on Cellular Viability and Function
Research into the cytotoxic effects of 2-Hydroxyethyl acetate indicates that it generally exhibits low toxicity at relevant concentrations, supporting its use in various biomedical applications. Studies have shown that HEA does not significantly compromise cell viability, a crucial characteristic for materials intended for biological use.
For example, in the development of drug delivery systems, materials based on related structures have demonstrated good biocompatibility. Copolymers of poly(vinyl acetate-co-2-hydroxyethyl methacrylate) used as carriers for the antiviral drug acyclovir (B1169) were found to be non-toxic to normal gingival epithelial cells at various concentrations. mdpi.comnih.gov While these studies involve a copolymer, they underscore the general biocompatibility of the hydroxyethyl (B10761427) acetate functional group. Similarly, protic ionic liquids based on 2-hydroxyethylammonium, such as 2-hydroxyethylammonium acetate, have been evaluated for their cytotoxicity and were found to have low to moderate toxicity. nih.gov
It is important to distinguish this compound from its methacrylate (B99206) counterpart, 2-hydroxyethyl methacrylate (HEMA), which is a common component in dental resins. Studies on HEMA have shown it can induce cell death and genotoxic effects, primarily through its degradation product, methacrylic acid. researchgate.netnih.gov However, the chemical structure and degradation pathways of HEA are distinct, leading to its more favorable cytotoxicity profile.
Interactions with Cellular Components and Drug Delivery Mechanisms
The unique chemical structure of this compound, which provides a balance of hydrophilic (from the hydroxyl group) and hydrophobic (from the acetyl group) properties, makes it an effective compound for interacting with biological systems, particularly in the field of drug delivery. Its ability to act as a solvent for a wide range of substances allows it to be used as an excipient in pharmaceutical formulations to enhance the solubility and bioavailability of poorly soluble drugs.
The amphiphilic nature of molecules containing the this compound moiety allows for interaction with cellular membranes. This interaction can modify membrane properties like fluidity and permeability, facilitating the uptake of therapeutic agents. For instance, cationic lipids incorporating a 2-hydroxyethyl group can interact with negatively charged cell membranes, enhancing the cellular uptake of drugs or genetic material.
A practical application of this principle is seen in the development of hydrogel-based drug delivery systems. Poly(2-hydroxyethyl methacrylate) (PHEMA), a polymer with a structure related to HEA, is widely used for contact lenses and drug delivery vehicles due to its excellent biocompatibility and ability to be engineered with tissue-like properties. mdpi.comdergipark.org.tr Copolymers incorporating vinyl acetate, which shares the acetate group with HEA, have been successfully used to create drug carrier systems. mdpi.comnih.gov A study on a poly(vinyl acetate-co-2-hydroxyethyl methacrylate) system for delivering acyclovir demonstrated that the material could release the drug consistently over an extended period and even improve its solubility. mdpi.comnih.gov These examples highlight the utility of the structural components of HEA in designing effective mechanisms for controlled drug release.
Environmental Biodegradation and Biotransformation Studies
Biodegradability of this compound and Ionic Liquid Derivatives
This compound and its derivatives are recognized for their biodegradability, a key factor for environmental sustainability. Investigations into ionic liquids (ILs) derived from HEA have shown their low environmental impact. Specifically, protic ionic liquids (PILs) based on a 2-hydroxyethylammonium cation and a carboxylate anion, such as acetate, are considered highly biodegradable. scispace.comsciendo.com
Studies using the CO2 headspace test (ISO 14593) have demonstrated that ionic liquids featuring a 1-(2-hydroxyethyl) side chain exhibit high levels of aerobic biodegradation and can be classified as 'readily biodegradable'. colab.ws In contrast, similar compounds with ether side chains showed significantly lower biodegradability, highlighting the importance of the hydroxyl group for microbial degradation. colab.ws The high biodegradability of 2-hydroxyethylammonium-based ILs, which can be greater than 60% over five days, is attributed to their structural similarity to natural compounds like choline. sciendo.com
Table 1: Biodegradability of 2-Hydroxyethylammonium Ionic Liquids
| Ionic Liquid Cation | Anion | Biodegradability | Reference |
|---|---|---|---|
| 1-(2-hydroxyethyl)pyridinium | Various | Readily Biodegradable | colab.ws |
| 2-Hydroxyethylammonium | Formate | High (~10x traditional ILs) | scispace.com |
| 2-Hydroxyethylammonium | Acetate | High (~10x traditional ILs) | scispace.com |
| (2-hydroxyethyl)ammonium | Carboxylates | High (60-95% in 5 days) | sciendo.com |
Microbial Transformation to Industrially Relevant Precursors (e.g., HETA, TDGA)
Microorganisms can be harnessed to transform sulfur-containing analogs of this compound into valuable industrial chemicals. A key example is the biotransformation of thiodiglycol (B106055) (TDG), the hydrolysis product of sulfur mustard, into [(2-hydroxyethyl)thio]acetic acid (HETA) and thiodiglycolic acid (TDGA). dss.go.thresearchgate.net
The Gram-negative bacterium Alcaligenes xylosoxydans can utilize TDG as its primary carbon source. dss.go.thresearchgate.net The metabolic pathway involves a two-step oxidation process. First, an NAD+-dependent butanol dehydrogenase enzyme oxidizes TDG to HETA. dss.go.th Subsequently, the same enzyme can further oxidize HETA to produce TDGA. dss.go.th By manipulating the fermentation conditions, such as using a repeated batch process, the production can be steered towards a higher yield of the desired precursor, HETA. dss.go.th
Other microorganisms have also been identified for this biotransformation. The yeast Candida rugosa has been shown to be highly effective in converting TDG to HETA. tandfonline.com Under optimized conditions, C. rugosa achieved a 78% molar conversion ratio, producing significant quantities of HETA from TDG. tandfonline.com This biotechnological approach offers an environmentally friendly alternative to traditional chemical synthesis for producing industrially relevant compounds like HETA, which is used in the synthesis of antibiotics and anti-ulcer agents. dss.go.thtandfonline.com
Table 2: Microbial Production of HETA and TDGA from Thiodiglycol (TDG)
| Microorganism | Process | Primary Product | Molar Yield/Conversion | Reference |
|---|---|---|---|---|
| Alcaligenes xylosoxydans ssp. xylosoxydans (SH91) | Repeated Batch | HETA | 35% conversion of TDG to HETA | dss.go.th |
| Alcaligenes xylosoxydans ssp. xylosoxydans (SH91) | Conventional Batch | TDGA | 47% yield of TDGA | dss.go.th |
| Candida rugosa IFO 1364 | Resting Cells | HETA | 78% molar conversion of TDG to HETA | tandfonline.com |
| Achromobacter xylosoxydans G5 | Degradation | HETA & TDGA | Identified as metabolites | researchgate.net |
| Paracoccus denitrificans E4 | Degradation | HETA & TDGA | Identified as metabolites | researchgate.net |
Metabolic Pathways of Related Hydroxyethyl Compounds
The metabolism of this compound itself is not extensively documented in the public domain. However, insights can be gleaned from the metabolic pathways of structurally similar hydroxyethyl compounds.
N⁶-(2-hydroxyethyl)adenosine (HEA) Metabolism
N⁶-(2-hydroxyethyl)adenosine (HEA) is a purine (B94841) nucleoside analog found in various fungi, such as Cordyceps cicadae and Cordyceps militaris. researchgate.netresearchgate.net It is recognized for its potential therapeutic properties, including anti-inflammatory, anti-hyperglycemic, antioxidant, and antitumor activities. medchemexpress.comnih.gov The biosynthesis of HEA is thought to be related to nitrogen metabolism, with studies suggesting a competitive relationship with adenosine (B11128) production, possibly indicating a shared step in their synthesis. researchgate.net While the complete metabolic pathway of HEA is still under investigation, it is known to be a derivative of nitrogen metabolism. researchgate.net Research has shown that certain amino acids can promote its production. researchgate.net HEA has been shown to modulate signaling pathways such as NF-κB and TGF-β. mdpi.comtargetmol.cn
Conjugation with Glutathione (B108866) and Mercapturic Acid Formation (by analogy with 2-hydroxyethyl acrylate)
By analogy with other acrylates like 2-hydroxyethyl acrylate (B77674) (HEA) and ethyl acrylate, a probable metabolic pathway for compounds with a hydroxyethyl group involves conjugation with glutathione (GSH). nih.govoecd.org This detoxification process is a common route for xenobiotics. wikipedia.org
The initial step involves the conjugation of the compound with glutathione, a reaction often catalyzed by glutathione S-transferases. wikipedia.orgresearchgate.net This is followed by the removal of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate. The final step is the acetylation of the remaining cysteine conjugate to form a mercapturic acid, which is then excreted in the urine. wikipedia.org This pathway serves to protect the body from the toxic effects of electrophilic compounds. researchgate.net For 2-hydroxyethyl acrylate, this conjugation and subsequent formation of mercapturic acid derivatives is considered a minor metabolic pathway, with hydrolysis of the ester being the primary route. nih.govoecd.org
Pharmacological Activity of this compound Derivatives
Various derivatives of this compound have been synthesized and evaluated for a range of pharmacological activities.
Analgesic Activity of Phthalimide (B116566) Derivatives
Phthalimide derivatives have garnered attention for their diverse biological activities, including analgesic effects. derpharmachemica.comresearchgate.net Studies on newly synthesized N-substituted phthalimide derivatives, including 2-(hydroxyethyl) isoindoline-1,3-dione, have demonstrated significant analgesic properties in animal models. derpharmachemica.com These compounds were effective in both central and peripheral analgesic tests. derpharmachemica.com Specifically, 2-(hydroxyethyl) isoindoline-1,3-dione was identified as one of the most active compounds, showing a notable increase in pain reaction time and a decrease in writhing responses. derpharmachemica.com The analgesic activity of phthalimide derivatives is an area of ongoing research, with some studies suggesting a link to the inhibition of cyclooxygenase (COX) enzymes or modulation of TNF-α. google.comgrafiati.com
Antiarrhythmic, Analgesic, and Nootropic Activity of N-(2-hydroxyethyl)cytisine Derivatives
Derivatives of the alkaloid cytisine (B100878), including N-(2-hydroxyethyl)cytisine, have been investigated for their pharmacological potential. researchgate.netsibran.ru N-(2-hydroxyethyl)cytisine and its derivatives have shown promise as antiarrhythmic and analgesic agents. researchgate.netmdpi.com Some of these compounds have demonstrated activity comparable to established antiarrhythmic drugs in preclinical studies. researchgate.netmdpi.com The introduction of a hydroxyethyl group to the cytisine structure appears to contribute to these pharmacological effects. researchgate.net While the primary focus has been on cardiovascular and analgesic effects, the broader class of cytisine derivatives has also been explored for nootropic (cognitive-enhancing) activities. nih.gov
Neuroprotective and Antiamnesic Activities of 2'-Hydroxyethyl Apovincaminate Derivatives
A series of 2'-Hydroxyethyl apovincaminate derivatives have been synthesized and tested for their potential as neuroprotective and cognitive-enhancing agents. nih.govresearchgate.net Among these, (3R,16S)-2'-hydroxyethyl apovincaminate (also known as RGH-10885) emerged as a particularly promising compound due to its potent neuroprotective and antiamnesic (anti-amnesia) effects observed in both in vitro and in vivo studies. nih.govresearchgate.netsrce.hr These derivatives have shown the ability to inhibit lipid peroxidation, suggesting an antioxidant mechanism may contribute to their neuroprotective action. researchgate.net The research indicates that these compounds could be beneficial in conditions associated with cerebrovascular deficits and memory impairment. srce.hrscience.govscience.gov
Anti-inflammatory Activity of Tris(2-hydroxyethyl)ammonium O-acetylsalicylate
Direct and specific research on the anti-inflammatory activity of the chemical compound Tris(2-hydroxyethyl)ammonium O-acetylsalicylate is not extensively available in publicly accessible scientific literature. However, an understanding of its anti-inflammatory properties can be extrapolated from the well-documented activities of its constituent ions: the Tris(2-hydroxyethyl)ammonium cation and the O-acetylsalicylate anion. The latter, commonly known as aspirin, is a cornerstone of anti-inflammatory therapy. echemi.comnih.gov
The primary anti-inflammatory action of Tris(2-hydroxyethyl)ammonium O-acetylsalicylate is attributed to the O-acetylsalicylate component. echemi.com This anion is a potent, non-steroidal anti-inflammatory drug (NSAID) that exerts its effect primarily through the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. echemi.comnih.gov These enzymes are critical in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation and pain signaling. patsnap.com By acetylating a serine residue in the active site of the COX enzymes, O-acetylsalicylate blocks the conversion of arachidonic acid into prostaglandins, thereby reducing the inflammatory response. echemi.comnih.gov
The Tris(2-hydroxyethyl)ammonium cation, derived from triethanolamine (B1662121), is not known to possess intrinsic anti-inflammatory activity. Its role in the compound is likely to modify the physicochemical properties of the O-acetylsalicylate. A closely related compound, Tris(2-hydroxyethyl)ammonium salicylate (B1505791) (trolamine salicylate), is widely used in topical analgesic formulations. drugbank.comgoodrx.comnih.gov In trolamine salicylate, the triethanolamine neutralizes the acidity of salicylic (B10762653) acid and is thought to enhance its solubility and percutaneous absorption. drugbank.comnih.gov This suggests that the Tris(2-hydroxyethyl)ammonium cation in the O-acetylsalicylate salt likely serves a similar function, potentially making the compound suitable for topical delivery to achieve localized anti-inflammatory effects. nih.gov The use of triethanolamine salts in topical preparations can lead to higher concentrations of the active salicylate component in underlying tissues compared to oral administration of aspirin, while potentially producing lower systemic blood levels. nih.gov
While a direct comparison of the anti-inflammatory potency of Tris(2-hydroxyethyl)ammonium O-acetylsalicylate to its parent compound, acetylsalicylic acid, is not available, the formation of the salt with triethanolamine may influence its delivery and bioavailability, particularly in topical applications. nih.gov
Data on the specific anti-inflammatory activity of Tris(2-hydroxyethyl)ammonium O-acetylsalicylate is not available in the reviewed literature. The table below provides information on the established mechanism of action of the active component, O-acetylsalicylate (aspirin).
Table 1: Mechanism of Anti-inflammatory Action of O-acetylsalicylate
| Target Enzyme | Mechanism of Action | Effect |
| Cyclooxygenase-1 (COX-1) | Irreversible acetylation of a serine residue in the active site. echemi.com | Inhibition of prostaglandin (B15479496) synthesis. |
| Cyclooxygenase-2 (COX-2) | Irreversible acetylation of a serine residue in the active site. echemi.com | Inhibition of prostaglandin synthesis at sites of inflammation. patsnap.com |
Advanced Materials Science and Engineering Applications
Polymer Science Applications
In the realm of polymer science, 2-hydroxyethyl acetate (B1210297) and its close structural relatives are utilized to impart specific, desirable properties to polymers, influencing their performance in sophisticated applications.
A notable application is in the development of drug delivery systems using copolymers like poly(vinyl acetate-co-2-hydroxyethyl methacrylate) (HEMAVAC). akademiabaru.comcore.ac.uk These copolymers are synthesized through the free radical polymerization of vinyl acetate and 2-hydroxyethyl methacrylate (B99206) (a structurally similar monomer to 2-hydroxyethyl acetate). akademiabaru.com The resulting material acts as a carrier for therapeutic agents.
Research has demonstrated the successful preparation of HEMAVAC systems for the controlled delivery of the antiviral drug acyclovir (B1169). akademiabaru.comcore.ac.ukgoogleapis.com These systems are designed to function as contact lenses that release the drug over an extended period. akademiabaru.com The drug is incorporated during the polymerization process, resulting in a uniform dispersion of drug particles within the polymer matrix. akademiabaru.comcore.ac.uk This method creates a solid solution where the drug is molecularly dispersed, which can enhance the solubility of poorly soluble drugs. researchgate.net For instance, the solubility of acyclovir was improved by 1.4 times when released from the HEMAVAC carrier compared to its direct powder form. core.ac.ukgoogleapis.com
The physicochemical properties of these drug-carrier systems are crucial for their application. Studies have shown that these materials possess properties comparable to standard contact lenses, including high transparency, adequate swelling capacity, and good wettability. akademiabaru.comcore.ac.uk The materials have also been found to be non-cytotoxic and show significant cell adhesion, which is vital for biomedical applications. akademiabaru.comcore.ac.uk The in vitro release profile of acyclovir from these systems shows a consistent, two-step release over seven days, demonstrating their potential for long-term drug delivery. akademiabaru.comgoogleapis.com Similarly, these copolymers have been used to enhance the solubility and control the delivery of Mevacor, a cholesterol-lowering medication. researchgate.net
Table 1: Physicochemical Properties of Acyclovir-Loaded Poly(vinyl acetate-co-2-hydroxyethyl methacrylate) Drug Carrier Systems
| Property | Range of Values | Reference |
|---|---|---|
| Transparency | 76.90–89.51% | akademiabaru.com, core.ac.uk |
| Swelling Capacity (by weight) | 42.23–81.80% | akademiabaru.com, core.ac.uk |
| Wettability (Contact Angle) | 75.95–89.04° | akademiabaru.com, core.ac.uk |
| Refractive Index | 1.4301–1.4526 | akademiabaru.com, core.ac.uk |
| Modulus of Elasticity | 0.67–1.50 MPa | akademiabaru.com, core.ac.uk |
This compound is employed in adhesive formulations to enhance bonding properties and stability. nih.gov The hydroxyl group (-OH) in its structure is key to this function, as it can form hydrogen bonds with surfaces, thereby improving adhesion. This principle is also seen in related acrylate (B77674) monomers. For example, studies on acrylic pressure-sensitive adhesives have shown that incorporating 2-hydroxyethyl acrylate, a molecule with a similar functional group, significantly influences the adhesive's properties. sciopen.com
Research into acrylic adhesives synthesized with components including 2-hydroxyethyl acrylate revealed a direct correlation between its concentration and the adhesive's performance. As the content of 2-hydroxyethyl acrylate increases, so do the viscosity and hardening time of the adhesive. sciopen.com More importantly, the peel strength—a critical measure of adhesive performance—was found to increase with the addition of 2-hydroxyethyl acrylate up to a certain concentration, after which it declined. sciopen.com This demonstrates the role of the hydroxyethyl (B10761427) group in optimizing the cohesive and adhesive balance within the polymer.
Table 2: Effect of 2-Hydroxyethyl Acrylate Content on Acrylic Adhesive Peel Strength
| 2-Hydroxyethyl Acrylate Content (wt%) | Peel Strength | Reference |
|---|---|---|
| Up to 6 | Increasing | sciopen.com |
| 8 and 10 | Decreasing (interfacial failure) | sciopen.com |
This compound also functions as a plasticizer in polymer formulations. nih.gov Plasticizers are additives that increase the flexibility and processability of a material. They work by embedding themselves between polymer chains, reducing the intermolecular forces and lowering the glass transition temperature (Tg) of the polymer. The incorporation of a low-molecular-weight plasticizer like this compound improves the flexibility and durability of the final product. nih.gov This effect has been confirmed in studies of other novel plasticizers derived from similar chemical structures, where an increase in plasticizer concentration led to a decrease in the polymer's glass transition temperature, confirming the plasticizing effect.
Enhancement of Bonding Properties and Stability in Adhesives
Biopolymer Electrolytes Preparation
In the field of energy storage, solid biopolymer electrolytes (SBEs) are being developed as safer alternatives to liquid electrolytes. Research in this area heavily features 2-hydroxyethyl cellulose (B213188) (2-HEC) , a derivative of cellulose and a close structural relative of this compound. akademiabaru.comresearchgate.net 2-HEC serves as a polymer host for proton-conducting electrolytes. researchgate.net
The preparation of these SBEs typically involves the solution casting technique. akademiabaru.comresearchgate.net In this method, 2-hydroxyethyl cellulose is dissolved in a solvent, usually distilled water, to form a homogenous solution. researchgate.net An ionic doping salt, such as ammonium (B1175870) nitrate (B79036) (NH4NO3) or ammonium chloride (NH4Cl), is then added to the solution to provide mobile charge carriers (protons). akademiabaru.comresearchgate.net The mixture is stirred until homogenous, cast into a petri dish, and dried to form a thin, flexible biopolymer film. akademiabaru.com The addition of the salt increases the amorphous phase of the polymer, which facilitates ion transport and enhances ionic conductivity. akademiabaru.com
Table 3: Ionic Conductivity of 2-Hydroxyethyl Cellulose (2-HEC) Based Solid Biopolymer Electrolytes
| Dopant Salt | Max. Ionic Conductivity (S cm⁻¹) | Reference |
|---|---|---|
| Ammonium Nitrate (NH4NO3) | Increased by two orders of magnitude with 12 wt% salt | researchgate.net |
| Ammonium Chloride (NH4Cl) | 1.74 x 10⁻³ with 16 wt% salt | akademiabaru.com |
Novel Material Synthesis using this compound as a Building Block
Beyond its role as an additive, this compound serves as a fundamental building block in organic synthesis for creating novel materials and complex molecules. nih.gov Its bifunctional nature allows it to participate in various chemical reactions, including esterification and condensation. nih.gov
A significant example is its use in the synthesis of specialized ionic liquids. The compound tris-(2-hydroxyethyl) ammonium acetate, an ionic liquid, was synthesized and used as a highly efficient catalyst for the production of the anti-inflammatory drug celecoxib. In this process, the ionic liquid acts as both a catalyst and a solvent, improving reaction rates and yields under environmentally friendly conditions.
Furthermore, related acetate esters are used as intermediates in the synthesis of pharmaceutical compounds. For instance, a novel process was developed to prepare 1-methyl-2-(2-hydroxyethyl)pyrrolidine, a useful drug intermediate, by reducing a methyl acetate derivative. Additionally, the structural motif of this compound is found in novel plasticizers synthesized from waste materials. Dibutyrate of bis(2-hydroxyethyl) terephthalamide (B1206420) (DB-BHETA) was synthesized from poly(ethylene terephthalate) (PET) bottle waste through a process involving a bis(2-hydroxyethyl) intermediate, demonstrating the utility of this chemical structure in creating value-added products from recycled polymers.
Analytical Methodologies in 2 Hydroxyethyl Acetate Research
Spectroscopic Techniques
Spectroscopy is a fundamental tool for probing the molecular structure of 2-Hydroxyethyl acetate (B1210297). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of 2-Hydroxyethyl acetate, providing unambiguous information about the connectivity of atoms. Both ¹H and ¹³C NMR are routinely used to confirm the compound's structure and identify potential impurities like residual ethylene (B1197577) glycol or acetic acid.
In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons provide insight into their local electronic environment. For this compound, characteristic signals are observed for the different types of protons present in the molecule. vulcanchem.com
¹H NMR Spectral Data of this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Acetate methyl group (-CH₃) | ~1.95 - 2.1 | Singlet |
| Methylene (B1212753) adjacent to hydroxyl (-CH₂OH) | ~3.6 - 3.8 | Multiplet |
| Methylene adjacent to ester (-OCH₂-) | ~4.1 - 4.3 | Multiplet |
| Hydroxyl (-OH) | Variable | Singlet |
Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature.
¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton of the molecule.
¹³C NMR Spectral Data of this compound
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Acetate methyl carbon (-CH₃) | ~20-22 |
| Methylene carbon adjacent to hydroxyl (-CH₂OH) | ~60-62 |
| Methylene carbon adjacent to ester (-OCH₂-) | ~65-67 |
The specific chemical shifts and coupling patterns observed in the NMR spectra serve as a fingerprint for this compound, allowing for its definitive identification and structural confirmation. scribd.comresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful and rapid technique used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum clearly shows characteristic absorption bands corresponding to the hydroxyl (-OH) and ester (C=O) groups.
The presence of a strong, broad absorption band in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. A strong, sharp absorption peak around 1735-1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group. Other peaks in the fingerprint region (below 1500 cm⁻¹) correspond to C-O and C-C stretching vibrations and various bending vibrations.
Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Hydroxyl (-OH) | ~3400 (broad) | O-H stretch |
| Ester (C=O) | ~1735 (strong, sharp) | C=O stretch |
| C-O Stretch | ~1240 | Ester C-O stretch |
These characteristic peaks allow for the quick and reliable identification of this compound and can be used to monitor its synthesis or degradation, where changes in these functional groups would be apparent. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to obtain information about its structure through the analysis of its fragmentation patterns. The molecular weight of this compound is 104.10 g/mol .
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound is observed at an m/z of 104. nist.gov
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. For this compound, key fragments observed in the mass spectrum can help confirm its structure. rsc.orgnih.gov
Major Fragment Ions of this compound in EI-MS
| m/z | Proposed Fragment |
|---|---|
| 104 | [C₄H₈O₃]⁺ (Molecular Ion) |
| 89 | [M - CH₃]⁺ |
| 73 | [M - OCH₃]⁺ |
| 61 | [HOCH₂CH₂O]⁺ |
| 45 | [HOCH₂]⁺ |
The analysis of these fragments allows for the confirmation of the presence of both the acetyl group and the hydroxyethyl (B10761427) group within the molecule. raco.catmdpi.com
Chromatographic Separations and Quantification
Chromatographic techniques are essential for separating this compound from mixtures and for quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for these purposes.
High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Determination
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. It is particularly useful for analyzing non-volatile or thermally sensitive compounds like this compound.
In a typical HPLC analysis of this compound, a reversed-phase column is often employed. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). sielc.commdpi.com Detection is commonly achieved using a refractive index detector (RID) or an ultraviolet (UV) detector if the compound is derivatized or if impurities absorb UV light.
A key application of HPLC is the determination of purity and the quantification of this compound in various samples. europa.eurasayanjournal.co.in By creating a calibration curve with standards of known concentrations, the concentration of this compound in an unknown sample can be accurately determined. mdpi.com
Typical HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | Refractive Index Detector (RID) or UV Detector |
This method allows for the separation of this compound from its starting materials (e.g., ethylene glycol, acetic acid) and any by-products, enabling precise purity assessment.
Gas Chromatography (GC) for Purity Assessment
Gas Chromatography (GC) is another powerful chromatographic technique used for the analysis of volatile compounds. this compound is sufficiently volatile to be analyzed by GC, often after derivatization to increase its volatility and improve peak shape. Purity assessment is a primary application of GC for this compound. avantorsciences.comvwr.com
In GC analysis, a sample containing this compound is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column. The column contains a stationary phase that interacts differently with the components of the sample, leading to their separation. A common detector for this type of analysis is the Flame Ionization Detector (FID), which is sensitive to organic compounds.
The purity of this compound can be determined by the area percentage of its peak in the resulting chromatogram. apicalscientific.com The presence of impurities would be indicated by additional peaks at different retention times. jmaterenvironsci.com
Typical GC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Capillary column with a polar stationary phase (e.g., wax-type) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | ~200-250 °C |
| Detector | Flame Ionization Detector (FID) |
GC is a highly sensitive and efficient method for assessing the purity of this compound and for detecting volatile impurities that may be present. rsc.org
Thermal Analysis Techniques
Thermal analysis is crucial for understanding the behavior of chemical compounds under varying temperature conditions. For this compound, these techniques are vital for determining its stability and potential applications.
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. While extensive, detailed DSC studies focused solely on the thermal stability of pure this compound are not widely available in public literature, the application of DSC is well-established in research involving related compounds and applications.
For instance, the absence of comprehensive empirical data on the melting point and thermal stability of related ammonium (B1175870) acetates has been noted, with recommendations to use DSC and Thermogravimetric Analysis (TGA) to elucidate decomposition pathways and phase transitions. vulcanchem.com This highlights a general data gap for certain physicochemical properties of such compounds.
In studies of materials where this compound or its derivatives are components, DSC is a standard characterization method. For example, in the development of drug delivery systems using poly(vinyl acetate-co-2-hydroxyethyl methacrylate), DSC is employed to confirm the uniform dispersion of drug particles within the polymer matrix. nih.govmdpi.com Similarly, in the synthesis of polyurethane-based materials incorporating 2-hydroxyethyl methacrylate (B99206), DSC is used to investigate the thermal behavior of the resulting polymers. acs.org
DSC has also been used to determine the freezing points of aqueous solutions of this compound to characterize its de-icing performance, demonstrating its utility in assessing the phase transition behavior of its mixtures.
While a specific DSC thermogram for this compound is not readily found, the table below summarizes its known thermal properties from various sources.
Table 1: Thermal Properties of this compound
| Property | Value |
| Boiling Point | 182°C |
| Flash Point | 102°C |
| Melting Point | Data not available |
This table presents known thermal data for this compound. A full DSC analysis would provide more detailed information on phase transitions like glass transition and melting, as well as decomposition temperatures.
Microscopic and Surface Characterization
Microscopic techniques are essential for visualizing the surface morphology and structure of materials at a micro or nano-scale.
Scanning Electron Microscopy (SEM) is a powerful technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition.
Direct SEM imaging of pure, liquid this compound is not a standard application of the technique. However, SEM is frequently used to study the morphology of materials synthesized using or incorporating this compound. For example, in a study on the synthesis of ethylene glycol monoacetate (EGMA), SEM was used to characterize the morphology of the carbon-based solid acid catalysts employed in the esterification reaction. researchgate.net The analysis revealed information about the structure and surface of the catalyst, which is crucial for its performance. researchgate.net
Table 2: Applications of SEM in Research Related to Acetate Compounds
| Studied Material | SEM Application | Morphological Findings | Reference |
| Carbon-based solid acid catalyst | Catalyst characterization | Revealed enhanced specific surface area and influenced distribution of surface functional groups after activation. | researchgate.net |
| Silk-Cellulose Acetate Biocomposites | Surface morphology of blended films | Pure cellulose (B213188) acetate had a smooth, continuous surface. Composite films became rougher and more porous with the addition of cellulose acetate. | mdpi.com |
| Polyurethanevinyl Acetate Acrylate (B77674) Emulsions | Film surface morphology | Grafting of oligomers led to improved smoothness and fewer defects in the polymer films. | researchgate.net |
This table demonstrates the utility of SEM in characterizing the morphology of materials related to or synthesized with acetate compounds, though not of this compound itself.
Environmental and Toxicological Considerations in Research
Environmental Fate and Degradation Kinetics
Hydrolysis in Aqueous Solutions and pH-Dependent Degradation Schemes
The hydrolysis of 2-Hydroxyethyl acetate (B1210297) is a key degradation pathway in aqueous environments. This reaction, which yields ethylene (B1197577) glycol and acetic acid, is influenced by the pH of the solution. Under acidic or basic conditions, the ester linkage is susceptible to cleavage.
In acidic media, the hydrolysis of 2-Hydroxyethyl acetate has been shown to follow first-order kinetics. One study reported a rate constant (k) of 1.2 × 10⁻³ s⁻¹ at 25°C in an acidic environment.
Base-catalyzed hydrolysis proceeds at a faster rate due to the nucleophilic attack of hydroxide (B78521) ions on the ester's carbonyl group. This pH-dependent degradation is a crucial factor in determining the compound's persistence in different aquatic systems. For instance, the hydrolysis half-life of the structurally similar 2-hydroxyethyl acrylate (B77674) is reported to be over 270 days at a neutral pH of 7, but this decreases significantly as the pH becomes more alkaline. nih.govoecd.org
The degradation of some compounds is also influenced by the presence of specific buffers. For example, the degradation of chlorhexidine (B1668724) has been studied in the presence of acetate and 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) buffers, indicating that buffer composition can play a role in the degradation kinetics of chemicals in aqueous solutions. nih.gov
Biodegradation Rates and Environmental Impact Studies
Biodegradation is a significant process in the environmental fate of this compound. Studies have indicated that it is biodegradable, which is an important characteristic for environmental safety. For some of its derivatives, the biodegradability level can be as high as 95%.
The biodegradation of related compounds provides further context. For instance, (2-hydroxyethyl)ammonium lactates are considered highly biodegradable, with the parent compound reaching 95% biodegradation. scirp.org In contrast, other related substances like trisodium (B8492382) 2-(carboxylatomethyl(2-hydroxyethyl)amino)ethyliminodi(acetate) are not expected to be readily biodegradable. sterile.com The Japanese MITI test on 2-hydroxyethyl acrylate showed 78% of the Theoretical Biochemical Oxygen Demand (BOD) was reached in 4 weeks, signifying that biodegradation is an important environmental fate process. nih.gov
The degradation of chemical compounds in the environment is a complex process influenced by a combination of biotic and abiotic factors, including hydrolysis, photodegradation, and microbial action. nih.gov The rate of degradation can vary significantly depending on the environmental conditions, such as in marine versus landfill environments. acs.org
Cellular and Organismal Toxicity Assessments
Evaluating the toxicity of this compound at the cellular and organismal level is essential for understanding its potential biological impact.
In Vitro Cytotoxicity Evaluations on Cell Viability
In vitro studies are crucial for assessing the cytotoxic effects of chemical compounds. Research on this compound has shown that it did not significantly affect cell viability across various concentrations in some test systems, which supports its application in certain biomedical contexts without compromising cellular health.
In studies involving copolymers of vinyl acetate and 2-hydroxyethyl methacrylate (B99206) (VAC-HEMA), the virgin copolymer did not show significant cytotoxicity. mdpi.com However, when loaded with a drug, the cytotoxicity increased with higher drug content. mdpi.com Similarly, materials made from poly(vinyl acetate-co-2-hydroxyethyl methacrylate) for contact lens applications showed no significant cytotoxicity. mdpi.com Other research on esterified anti-inflammatory drugs found that the tested compounds were generally non-toxic to macrophages in culture at concentrations below 2.41 mM. nih.gov
Interactive Table: Cytotoxicity Data
| Compound/Material | Cell Line | Concentration Range | Effect on Cell Viability | Source |
|---|---|---|---|---|
| This compound | Not specified | Various | No significant effect | |
| Virgin VAC-HEMA copolymer | Not specified | 0.25 - 2.00 wt% | No significant effect | mdpi.com |
| MVR/VAC-HEMA system | Not specified | 0.25 - 2.00 wt% | Cytotoxicity increased from 19.2% to 58.3% | mdpi.com |
| Poly(vinyl acetate-co-2-hydroxyethyl methacrylate) | Not specified | Not specified | No significant cytotoxicity | mdpi.com |
Aquatic Ecotoxicity and Environmental Hazard Classification
The potential for a chemical to cause harm to aquatic ecosystems is a key component of its environmental risk assessment. Some safety data sheets for products containing related compounds, such as 2-hydroxyethyl methacrylate, classify them as very toxic to aquatic life with long-lasting effects. chemical-check.deslemrefinish.com For instance, a product containing 2-hydroxyethyl methacrylate is classified as Aquatic Acute 1 and Aquatic Chronic 1, with hazard statements H400 (Very toxic to aquatic life) and H410 (Very toxic to aquatic life with long lasting effects). chemical-check.de Another product containing it is classified as Aquatic Chronic 2 (Toxic to aquatic life with long lasting effects). slemrefinish.com
However, other related substances are not classified as hazardous to the aquatic environment. chemos.de For example, 2-hydroxyethyl acrylate is described as very toxic to aquatic organisms in some contexts. fishersci.ca
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a substance in an organism. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow). A low Log Kow value generally suggests a low potential for bioaccumulation.
For tris(2-hydroxyethyl)ammonium acetate, the Log Kow is less than -1.31, and for a related compound, it is less than 4, indicating a low potential for bioaccumulation. chemos.demonumentchemical.com The estimated bioconcentration factor (BCF) for 2-hydroxyethyl acrylate is 3, which also suggests that the potential for bioconcentration in aquatic organisms is low. nih.gov For another related substance, trisodium 2-(carboxylatomethyl(2-hydroxyethyl)amino)ethyliminodi(acetate), accumulation in organisms is not expected. basf.com
Regulatory and Safety Frameworks in Research and Handling
The use of this compound in a research setting is governed by a comprehensive framework of regulations and safety guidelines designed to protect researchers and the environment. These frameworks are established by national and international bodies and dictate the necessary precautions for handling, storage, and disposal.
Global Harmonized System (GHS)
The GHS provides a standardized classification of the chemical's hazards. For this compound, this includes specific pictograms, signal words, and hazard statements that must be displayed on labels and in safety data sheets (SDS).
GHS Classification for this compound
| Element | Information | Source |
|---|---|---|
| Pictogram | Corrosion | spectrumchemical.com |
| Signal Word | Danger | spectrumchemical.comchemicalbook.combldpharm.com |
| Hazard Statements | H318: Causes serious eye damage. | spectrumchemical.combldpharm.comtcichemicals.com |
| Precautionary Statements | P280: Wear eye protection/face protection. | spectrumchemical.combldpharm.comtcichemicals.com |
| P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | spectrumchemical.combldpharm.comtcichemicals.com |
U.S. Regulatory Agencies
In the United States, several agencies oversee the safe use of chemicals in the workplace and their environmental impact.
Occupational Safety and Health Administration (OSHA): OSHA mandates workplace safety standards. For facilities using this compound, this includes equipping the area with an eyewash station and a safety shower. coleparmer.com Personal Protective Equipment (PPE) is a critical component of these regulations. Eye and face protection must comply with OSHA's regulation 29 CFR 1910.133, and if workplace conditions warrant it, a respiratory protection program meeting the requirements of 29 CFR 1910.134 must be implemented. coleparmer.com The compound is not considered highly hazardous by OSHA, and no Permissible Exposure Limits (PELs) have been established. coleparmer.com
Environmental Protection Agency (EPA): The EPA regulates the environmental impact of chemical substances. This compound is listed on the Toxic Substances Control Act (TSCA) inventory, which means it is subject to EPA oversight. coleparmer.com For disposal, generators of waste containing this chemical must follow EPA guidelines for hazardous waste classification as detailed in 40 CFR Parts 261.3, in addition to state and local regulations. coleparmer.comspectrumchemical.com The compound is not listed as a hazardous substance, priority pollutant, or toxic pollutant under the Clean Water Act (CWA). coleparmer.com
European Union Regulatory Frameworks
In the European Union, the handling of chemicals is regulated by several directives and standards.
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): While some related compounds are registered under REACH, the specific requirements for this compound fall under general chemical safety regulations. europa.eueuropa.eu
Classification, Labelling and Packaging (CLP) Regulation (EC) No 1272/2008: This regulation aligns the EU system with the GHS, ensuring consistent hazard communication. europa.euchemos.de
Personal Protective Equipment Standards: Handling procedures must comply with EU standards, such as EN 166 for eye protection and EN 374 for protective gloves. chemicalbook.com
Handling and Storage in a Research Laboratory
Adherence to proper laboratory practices is essential for safety. The compound is intended for laboratory research purposes only. spectrumchemical.comscbt.com
Engineering Controls: Work should be conducted in a well-ventilated area, with local exhaust ventilation recommended to keep airborne concentrations low. coleparmer.comchemicalbook.com
Personal Protective Equipment (PPE): Researchers must wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and protective clothing to prevent skin exposure. coleparmer.comchemicalbook.com
Storage: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. coleparmer.comspectrumchemical.com It must be kept away from incompatible substances, such as strong oxidizing agents. coleparmer.com
Spill and Disposal: In case of a spill, the area should be ventilated, and the spill should be cleaned up immediately using appropriate PPE. The material should be absorbed with an inert substance and placed into a suitable, closed container for disposal. coleparmer.com Disposal of waste must be carried out in accordance with all federal, state, and local environmental regulations. coleparmer.comspectrumchemical.com
Toxicological Data from Research
| Test | Species | Route | Result | Source |
|---|---|---|---|---|
| LD50 | Rat | Oral | 8250 mg/kg | coleparmer.com |
| Draize Test | Rabbit | Eye | 100 mg; Severe Irritation | coleparmer.com |
Future Research Directions and Emerging Applications
Optimization of Synthesis for Enhanced Yields and Selectivity
The synthesis of 2-Hydroxyethyl acetate (B1210297) (HEA) is a focal point of research to improve efficiency and product purity. Traditional methods often involve homogeneous acid catalysts like sulfuric acid, which can lead to challenges in separation and waste generation. Current research is exploring more advanced and sustainable catalytic systems.
One promising approach involves the use of titanium-based catalysts, such as titanium tetraisopropoxide (TTIP). A two-step mechanism is facilitated by the TTIP catalyst, beginning with monoesterification of ethylene (B1197577) glycol (EG) with acetic acid (AA) to form HEA, followed by a potential diesterification to ethylene glycol diacetate. Through process intensification techniques like reactive distillation, which aids in the removal of water, the reaction equilibrium can be shifted towards the formation of HEA, achieving high conversion and selectivity. For instance, a system utilizing a Dean-Stark apparatus with ethylene dichloride for azeotropic water removal has demonstrated the ability to achieve 98% purity of HEA without requiring secondary purification steps.
Another area of investigation is the use of solid acid catalysts. Carbonaceous catalysts functionalized with sulfonic or phosphoric groups are being explored as environmentally friendly alternatives. While sulfonated carbons may show higher initial activity, they can suffer from deactivation due to sulfur leaching. In contrast, phosphoric acid-activated carbons have shown greater thermal stability and reusability, maintaining a significant portion of their activity over multiple cycles.
The optimization of reaction conditions is also a critical aspect. Factors such as temperature, reaction time, and the molar ratio of reactants are systematically evaluated to maximize yield and selectivity. acs.orgui.ac.id For example, it has been found that an acetic acid to ethylene glycol molar ratio exceeding 3:1 can promote the formation of diesters, which complicates the purification process. Statistical methods like Design of Experiments (DoE) are being employed to systematically identify the most influential parameters and their interactions to optimize the process for maximum yield and selectivity. acs.orgacs.org
Table 1: Comparison of Catalytic Methods for 2-Hydroxyethyl Acetate Synthesis
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Homogeneous H₂SO₄ | H₂SO₄ | 110 | 6 | 65 | 78 |
| TTIP Catalysis | Ti(OiPr)₄ | 90 | 9.5 | 100 | 94.7 |
Development of Novel Derivatives for Targeted Biological Activities
Researchers are actively exploring the synthesis of novel derivatives of this compound to develop compounds with specific biological activities. The inherent chemical functionalities of HEA, the hydroxyl and ester groups, provide versatile handles for chemical modification.
One area of focus is the creation of derivatives for pharmaceutical applications. For instance, HEA has been used as a starting material or a structural motif in the synthesis of various biologically active molecules. Studies have shown that HEA-based carriers can significantly enhance the solubility and dissolution properties of poorly soluble drugs.
The development of quinolinone derivatives is another active research area. By reacting 4-hydroxy-2(1H)-quinolone with acetic anhydride, researchers have synthesized 4-acetoxyquinolin-2-one, which has shown potential antiplatelet activity. mdpi.com Further modifications of the quinolinone structure, incorporating the 2-hydroxyethyl moiety, are being investigated to explore a wider range of biological activities, including antibacterial and antifungal properties. researchgate.net
Derivatives of this compound are also being investigated for their potential as antiviral agents. Vanillin derivatives that incorporate a bis(2-hydroxyethyl)dithioacetal moiety have demonstrated significant activity against plant viruses like potato virus Y (PVY) and cucumber mosaic virus (CMV). researchgate.net
Furthermore, the synthesis of anthra[1,9-cd]pyrazol-6(2H)-one derivatives, where a 2-hydroxyethyl group is attached, has been explored for potential anticancer applications. arabjchem.org These compounds are evaluated for their cytotoxic activity against various cancer cell lines.
The synthesis of these derivatives often involves multi-step reactions, including esterification, amination, and cyclization, to build complex molecular architectures with desired biological functions. researchgate.netresearchgate.netrsc.org
Exploration of this compound in Advanced Functional Materials
This compound and its derivatives are being explored for their utility in the creation of advanced functional materials, leveraging their unique chemical properties. The presence of both a hydroxyl and an ester group allows for its incorporation into a variety of polymer systems, where it can act as a monomer, a plasticizer, or a solvent. atamankimya.com
In the field of polymer chemistry, 2-hydroxyethyl acrylate (B77674) (HEA), a closely related compound, is widely used as a bifunctional monomer in the production of coatings, adhesives, sealants, and resins. atamankimya.com Its incorporation enhances properties such as adhesion, flexibility, and chemical resistance. atamankimya.com Copolymers of 2-hydroxyethyl methacrylate (B99206) (HEMA), another related monomer, with vinyl acetate have been prepared for biomedical applications, including contact lenses and drug delivery systems. nih.govmdpi.com These materials can be designed to have specific physicochemical properties like transparency, swelling capacity, and wettability. nih.gov
HEA is a key component in radiation-curable formulations, including UV and electron beam (EB) curing systems, where it contributes to the hardness and durability of the final material. atamankimya.com It is also used in the synthesis of hydrogels for biomedical applications such as wound dressings and drug delivery systems due to its biocompatibility and ability to retain moisture.
The solvent properties of this compound itself are valuable in the production of paints, coatings, and inks, where it can dissolve a wide range of substances. solubilityofthings.com It is also used in adhesive formulations to enhance bonding properties and stability.
Research is ongoing to develop new materials based on this compound derivatives. For example, the synthesis of poly(vinyl acetate-co-2-hydroxyethyl methacrylate) has been investigated as a carrier for drug delivery, demonstrating the potential for controlled release of therapeutic agents. nih.govmdpi.com
Sustainable Production Methodologies and Green Chemistry Principles
The chemical industry is increasingly focusing on sustainable production methods and the principles of green chemistry for the synthesis of this compound. This involves the use of renewable resources, environmentally benign catalysts, and energy-efficient processes. mdpi.comresearchgate.net
A key area of research is the use of biocatalysts, such as enzymes, for the synthesis of HEA. Biocatalytic transformations offer several advantages, including mild reaction conditions and high specificity, which can lead to purer products and reduced waste. dss.go.th For instance, the bacterium Alcaligenes xylosoxydans has been shown to transform thiodiglycol (B106055) into [(2-hydroxyethyl)thio]acetic acid, a related compound, demonstrating the potential for microbial synthesis routes. dss.go.th Tandem biocatalytic systems, combining multiple enzymes, are also being developed for the synthesis of chiral 2-hydroxy derivatives from simple starting materials. acs.org
The development of green catalytic systems is another important aspect. This includes the use of solid acid catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. Ionic liquids are also being explored as both catalysts and environmentally friendly solvents for various chemical reactions, including those that could be adapted for HEA synthesis. scirp.orgresearchgate.net Some ionic liquids derived from 2-hydroxyethylammonium have been shown to be highly biodegradable and have low toxicity. scirp.org
Process intensification techniques, such as reactive distillation, contribute to the sustainability of HEA production by combining reaction and separation into a single unit. This can lead to reduced reaction times, lower energy consumption, and improved efficiency. researchgate.net
Furthermore, there is a focus on utilizing renewable feedstocks. While traditional synthesis often relies on petroleum-derived ethylene glycol, research into bio-based routes for producing ethylene glycol and acetic acid could further enhance the sustainability of this compound production. The chemical recycling of waste plastics like polyethylene (B3416737) terephthalate (B1205515) (PET) can produce bis(2-hydroxyethyl)terephthalate (BHET), a related diester, which highlights the potential for circular economy approaches in producing similar compounds. tu-dortmund.denih.gov
Advanced Analytical Characterization for Complex Systems
A variety of advanced analytical techniques are employed to characterize this compound and its behavior in complex systems, ensuring purity, structural integrity, and performance in various applications.
Spectroscopic methods are fundamental for structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the key functional groups, with characteristic peaks around 1735 cm⁻¹ for the ester carbonyl (C=O) stretch and approximately 3400 cm⁻¹ for the hydroxyl (O-H) stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, provides detailed information about the molecular structure. For example, in ¹H NMR, signals can be observed for the acetate methyl group and the methylene (B1212753) groups adjacent to the ester and hydroxyl functionalities.
Mass Spectrometry (MS) is crucial for confirming the molecular weight of this compound and its derivatives. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used for both identification and quantification, especially in complex mixtures such as wine extracts where related compounds like bis(2-hydroxyethyl) disulfide have been identified. ajevonline.org
Chromatographic techniques are essential for separating and quantifying this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC with a C18 column and UV detection, is effective for analyzing these compounds in various matrices.
Gas Chromatography (GC) with a flame ionization detector (FID) is also a common method for analysis. snu.ac.kr
For materials science applications, additional characterization techniques are employed.
Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are used to study the thermal properties and the dispersion of drug particles in polymer matrices, respectively, for drug delivery systems based on this compound derivatives. nih.gov
Scanning Electron Microscopy (SEM) provides information on the surface morphology of materials. nih.gov
Dynamic Mechanical Analysis (DMA) is used to determine the mechanical properties, such as the elastic modulus and yield strength, of polymer systems. nih.gov
In the context of complex biological or environmental systems, these analytical methods are crucial for understanding interactions, degradation pathways, and the fate of this compound and its derivatives. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. How can the purity of 2-Hydroxyethyl acetate be determined in laboratory settings?
- Methodological Answer : Purity assessment typically involves chromatographic techniques such as HPLC or GC (gas chromatography), calibrated against certified reference standards. For structural confirmation, NMR spectroscopy (¹H and ¹³C) is employed to verify the absence of impurities like residual ethylene glycol or acetic acid. Additionally, refractive index (n20/D 1.42) and density (1.11 g/mL at 25°C) measurements can serve as supplementary purity indicators .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at temperatures ≤4°C. Stabilizers such as Hydroquinone Monomethyl Ether (0.03%) are often added to inhibit polymerization. Regular monitoring for viscosity changes or discoloration is advised to detect early degradation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Peaks at ~1735 cm⁻¹ (ester C=O stretch) and ~3400 cm⁻¹ (hydroxyl O-H stretch).
- NMR : ¹H signals at δ 1.95 ppm (acetate methyl group) and δ 4.15 ppm (methylene adjacent to hydroxyl).
- Mass Spectrometry : Molecular ion peak at m/z 104.10 (C₄H₈O₃) with fragmentation patterns confirming ester and hydroxyl groups .
Advanced Research Questions
Q. How can reaction yields of this compound be optimized in esterification processes?
- Methodological Answer :
- Catalyst Selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods (lipases) improve esterification efficiency.
- Solvent Systems : Azeotropic distillation with toluene removes water, shifting equilibrium toward product formation.
- Temperature Control : Maintain 80–90°C to balance reaction rate and byproduct minimization. Post-synthesis purification via vacuum distillation (boiling point 187–189°C) enhances yield .
Q. What strategies resolve contradictions in solvent-dependent reactivity data for this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity effects on nucleophilic substitution or hydrolysis rates. Systematic kinetic studies under controlled conditions (e.g., varying dielectric constants) with HPLC monitoring can isolate solvent-specific trends. For example, polar aprotic solvents (e.g., DMF) may accelerate ester hydrolysis compared to non-polar media .
Q. How can copolymer synthesis with this compound be tailored for specific material properties?
- Methodological Answer :
- Monomer Ratios : Adjusting the molar ratio of this compound to comonomers (e.g., acrylic acid, methacrylates) tunes hydrophilicity and crosslinking density.
- Reaction Conditions : Radical polymerization at 60–70°C with AIBN initiators ensures controlled molecular weight distributions. Post-polymerization analysis via GPC and DSC validates thermal stability and glass transition temperatures .
Q. What safety protocols are critical when handling this compound in high-temperature reactions?
- Methodological Answer :
- Ventilation : Use fume hoods with ≥100 fpm airflow to mitigate vapor exposure (vapor pressure 0.1 mbar at 21.4°C).
- PPE : Chemical-resistant gloves (nitrile), safety goggles, and flame-retardant lab coats.
- Spill Management : Absorb leaks with dry sand or vermiculite; avoid aqueous rinses to prevent environmental contamination .
Data Analysis and Troubleshooting
Q. How should researchers address unexpected byproducts during this compound synthesis?
- Methodological Answer : Byproducts like ethylene glycol diacetate or oligomers suggest incomplete reaction or side reactions. Techniques:
- TLC Monitoring : Track reaction progress and isolate intermediates.
- LC-MS : Identify byproduct structures and adjust stoichiometry or catalyst loading accordingly.
- Kinetic Modeling : Use Arrhenius plots to optimize temperature and reaction time .
Q. What advanced computational tools assist in retrosynthesis planning for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
